Methyl 4-[7-fluoro-3,9-dioxo-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
Description
Methyl 4-[7-fluoro-3,9-dioxo-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a synthetic heterocyclic compound featuring a chromeno[2,3-c]pyrrole core fused with a 1,3,4-thiadiazole ring and a methyl benzoate substituent. The chromeno-pyrrole scaffold is known for its bioactivity in medicinal chemistry, while the 1,3,4-thiadiazole moiety contributes to enhanced metabolic stability and binding interactions. The fluorine atom at the 7th position and the propyl chain on the thiadiazole ring are critical for modulating lipophilicity and target affinity.
Properties
Molecular Formula |
C24H18FN3O5S |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
methyl 4-[7-fluoro-3,9-dioxo-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C24H18FN3O5S/c1-3-4-17-26-27-24(34-17)28-19(12-5-7-13(8-6-12)23(31)32-2)18-20(29)15-11-14(25)9-10-16(15)33-21(18)22(28)30/h5-11,19H,3-4H2,1-2H3 |
InChI Key |
UYHIGLFDZOSEGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[7-fluoro-3,9-dioxo-2-(5-propyl-1,3,4-thiadiazol-2
Biological Activity
Methyl 4-[7-fluoro-3,9-dioxo-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound features a unique structure characterized by a thiadiazole moiety and a tetrahydrochromeno unit. The presence of the fluorine atom and the propyl group on the thiadiazole ring are believed to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈F N₂O₃S |
| Molecular Weight | 368.42 g/mol |
| CAS Number | 1216767-57-5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole structure. For instance:
- Cytotoxicity Against Cancer Cell Lines : Compounds similar to Methyl 4-[7-fluoro...] have shown significant cytotoxic effects against various cancer cell lines including:
- Mechanism of Action : The anticancer activity is often associated with:
Other Biological Activities
In addition to anticancer properties, preliminary studies suggest that this compound may exhibit:
- Antimicrobial Activity : Similar thiadiazole derivatives have shown promising results against various bacterial strains.
- Anti-inflammatory Effects : Some analogs have demonstrated the ability to inhibit inflammatory pathways.
Study 1: Synthesis and Evaluation
A study focused on synthesizing thiadiazole derivatives found that compounds with structural similarities to Methyl 4-[7-fluoro...] exhibited significant antiproliferative activity against human colon cancer (HT-29) and breast cancer (MCF-7) cell lines. The best-performing derivatives had IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Study 2: Structure-Activity Relationship (SAR)
An extensive SAR analysis indicated that modifications at specific positions on the thiadiazole ring could enhance cytotoxicity. For example, substituents at the C-5 position were critical for maximizing anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the thiadiazole ring, the chromeno-pyrrole core, and the benzoate moiety. These variations influence physicochemical properties, synthesis complexity, and bioactivity. Below is a detailed comparison with two closely related compounds:
7-Fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-isopropylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (RN: 847854-16-4)
- Structural Differences :
- Thiadiazole Substituent : 5-Isobutyl group (branched alkyl chain) vs. 5-propyl (linear alkyl) in the target compound.
- Aromatic Substituent : 4-Isopropylphenyl group vs. methyl benzoate in the target.
- The 4-isopropylphenyl group introduces greater hydrophobicity compared to the methyl benzoate, which may limit aqueous compatibility but improve binding to lipophilic targets .
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205, RN: 1142210-42-1)
- Structural Differences :
- Thiadiazole Substituent : Phenylcarbamoyl group (amide-linked aryl) vs. 5-propyl in the target compound.
- Linkage : Methoxy bridge between thiadiazole and benzoate vs. direct fusion in the target.
- Implications: The phenylcarbamoyl group introduces hydrogen-bonding capacity, which may improve target specificity but reduce metabolic stability .
Data Table: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
